![molecular formula C19H21ClN2O2 B4651385 1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine](/img/structure/B4651385.png)
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine family. It is a psychostimulant drug that acts as a selective dopamine reuptake inhibitor. This compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 acts as a selective dopamine reuptake inhibitor, meaning it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine activity is thought to be responsible for the drug's psychostimulant effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to increase dopamine release in the brain, leading to increased dopamine activity and reward-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 is a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, its potential for abuse and addiction makes it difficult to use in clinical studies. Additionally, its effects on other neurotransmitters and brain regions are not well understood, making it difficult to draw definitive conclusions about its mechanism of action.
Zukünftige Richtungen
1. Further studies are needed to determine the potential use of 1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 in the treatment of ADHD, depression, and Parkinson's disease.
2. Studies are needed to determine the potential use of 1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 in the treatment of drug addiction, specifically cocaine addiction.
3. Further research is needed to understand the effects of 1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 on other neurotransmitters and brain regions.
4. Studies are needed to determine the potential side effects of 1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 and its potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease. It has also been studied for its potential use in the treatment of drug addiction, specifically cocaine addiction.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-ethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-8-3-5-15(13-18)19(23)22-11-9-21(10-12-22)17-7-4-6-16(20)14-17/h3-8,13-14H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOHELSODIVTFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](3-ethoxyphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.